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Methyl 2-methyl-3-oxo-3-phenylpropanoate

Cat. No.: B1637132
CAS No.: 29540-54-3
M. Wt: 192.21 g/mol
InChI Key: ZYGFNEGLHJHNOK-UHFFFAOYSA-N
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Description

Overview of β-Ketoesters in Organic Synthesis

β-Ketoesters are organic compounds characterized by the presence of a ketone functional group at the β-position relative to an ester group. This unique 1,3-dicarbonyl arrangement imparts a distinct reactivity profile that has been extensively harnessed in organic synthesis. The hydrogen atoms on the α-carbon, situated between the two carbonyl groups, are particularly acidic (with a pKa around 11 for the parent ethyl acetoacetate) and can be readily removed by a moderately strong base to form a stabilized enolate. dicp.ac.cn This enolate is a potent nucleophile and can participate in a wide range of carbon-carbon bond-forming reactions, including alkylation, acylation, and condensation reactions.

The Claisen condensation is a classical and fundamental method for the synthesis of β-ketoesters, involving the base-catalyzed self-condensation of two ester molecules. dicp.ac.cn The versatility of β-ketoesters is further underscored by their ability to undergo subsequent transformations. For instance, upon hydrolysis and acidification, the resulting β-keto acid can readily undergo decarboxylation (loss of CO2) upon gentle heating to yield a ketone. researchgate.net This sequence, often following an alkylation step, is a powerful strategy for the synthesis of substituted ketones.

Research Context of Methyl 2-methyl-3-oxo-3-phenylpropanoate within the β-Ketoester Class

This compound, a specific α-substituted β-ketoester, is a valuable building block in synthetic organic chemistry. Its structure, featuring a benzoyl group and an α-methyl substituent, offers a platform for the synthesis of more complex molecules. Research involving this compound and its analogs often focuses on its utility as a precursor for various heterocyclic systems and as a substrate in stereoselective transformations. The presence of the α-methyl group means it cannot be deprotonated to form an enolate in the same way as its non-methylated parent, which influences its reactivity and the types of reactions it can undergo. However, it serves as a key intermediate that can be synthesized and then utilized in subsequent chemical transformations. For instance, it has been employed in the synthesis of pyrazolone (B3327878) derivatives. bartleby.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B1637132 Methyl 2-methyl-3-oxo-3-phenylpropanoate CAS No. 29540-54-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methyl-3-oxo-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(11(13)14-2)10(12)9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGFNEGLHJHNOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 Methyl 3 Oxo 3 Phenylpropanoate and Its Derivatives

Established Synthetic Routes to β-Ketoesters

The synthesis of β-ketoesters, such as Methyl 2-methyl-3-oxo-3-phenylpropanoate, is well-documented in organic chemistry, relying on several cornerstone carbon-carbon bond-forming reactions.

Claisen Condensation and Variants for β-Ketoester Formation

The Claisen condensation is a fundamental reaction for the formation of β-ketoesters. wikipedia.org It involves the reaction between two ester molecules in the presence of a strong base, resulting in a new carbon-carbon bond. wikipedia.orglibretexts.org The process begins with the deprotonation of an ester at the α-carbon by a strong base, typically a sodium alkoxide, to form a nucleophilic enolate. jove.com This enolate then attacks the electrophilic carbonyl carbon of a second ester molecule. libretexts.orgjove.com The subsequent elimination of an alkoxide leaving group from the tetrahedral intermediate yields the β-ketoester. jove.com

The reaction is driven to completion by the deprotonation of the newly formed β-ketoester, which has a significantly more acidic α-hydrogen (pKa ≈ 11) than the starting ester. jove.commasterorganicchemistry.com An acidic workup is required in the final step to neutralize the enolate and isolate the product. wikipedia.org

Variants of the Claisen Condensation include:

Mixed (or Crossed) Claisen Condensation: This variant involves two different esters. To avoid a complex mixture of products, it is typically performed when one ester has no α-hydrogens (e.g., an aromatic ester like methyl benzoate) and therefore cannot self-condense, serving only as the electrophile. libretexts.orgorganic-chemistry.org The other ester, which must have α-hydrogens (like methyl propanoate), forms the enolate.

Dieckmann Condensation: This is an intramolecular version of the Claisen condensation, where a molecule containing two ester groups reacts to form a cyclic β-ketoester. wikipedia.orgmasterorganicchemistry.com

Acylation of Malonate Derivatives

The acylation of malonate esters provides a versatile pathway to β-ketoesters. Malonic esters are notable for the high acidity of the α-protons, facilitating enolate formation. The general strategy involves the acylation of a dialkyl malonate, such as dimethyl malonate, with an acylating agent like benzoyl chloride in the presence of a base. This forms a benzoylmalonate derivative.

Subsequent hydrolysis and decarboxylation of the alkylated malonate derivative can yield the desired ketone. nih.gov Palladium-catalyzed reactions of allylic esters of malonates represent an expansion of this chemistry, allowing for transformations under neutral conditions. nih.gov The development of catalytic asymmetric direct Mannich reactions of malonates and β-keto esters has further broadened the synthetic utility, enabling the creation of chiral quaternary carbon centers. nih.gov

Condensation of Benzoyl Derivatives with Malonate Esters

This method involves the reaction of a benzoyl derivative with a malonate ester. A key example is the Knoevenagel condensation of benzaldehyde (B42025) with a malonic ester, which, after subsequent reaction steps, can lead to the target structure. orgsyn.org

A more direct route involves the C-acylation of a metalated malonic ester with a benzoyl derivative, such as benzoyl chloride. Alternatively, the alkylation of a benzoylacetate ester, which is itself a β-ketoester, can be used to introduce the α-methyl group. A literature procedure for the synthesis of the analogous ethyl ester, Ethyl 2-methyl-3-oxo-3-phenylpropanoate, demonstrates this principle. In this synthesis, ethyl benzoylacetate is deprotonated with sodium hydride to form an enolate, which is then alkylated with methyl iodide. beilstein-journals.org

Table 1: Synthesis of Ethyl 2-methyl-3-oxo-3-phenylpropanoate beilstein-journals.org
Reactant 1Reactant 2BaseSolventReaction ConditionsProductYield
Ethyl benzoylacetateMethyl iodideSodium hydride (60% in mineral oil)Dry THFStirred for 20 hours at room temperatureEthyl 2-methyl-3-oxo-3-phenylpropanoate99%

This reaction highlights a common strategy where a pre-formed β-ketoester is modified to achieve the final substituted product.

Esterification Techniques for Propanoic Acid Derivatives

Esterification is the reaction between a carboxylic acid and an alcohol to form an ester and water. chemguide.co.uk This method would be employed if the synthetic route first produces 2-methyl-3-oxo-3-phenylpropanoic acid. The conversion of this acid to its methyl ester, this compound, would typically involve reacting the acid with methanol (B129727) in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk

The efficiency of the esterification process is influenced by several factors:

Catalyst: Mineral acids are effective but can be corrosive. researchgate.net

Reactant Ratio: Using an excess of the alcohol (methanol) can drive the reversible reaction toward the product. researchgate.net

Temperature: Increasing the temperature generally increases the reaction rate and yield, up to an optimal point. researchgate.netceon.rs For example, the yield of n-propyl propanoate from propanoic acid and 1-propanol (B7761284) increased significantly when the temperature was raised from 35°C to 65°C. ceon.rs

Water Removal: Removing the water byproduct as it forms shifts the equilibrium to favor ester formation. researchgate.net

Table 2: Factors Influencing Esterification of Propanoic Acid researchgate.netceon.rs
FactorInfluence on ReactionExample
TemperatureHigher temperature increases reaction rate and yield.Yield of n-propyl propanoate after 210 min was 83.7% at 35°C and 96.9% at 65°C. ceon.rs
Alcohol StructurePrimary alcohols react faster than secondary alcohols due to less steric hindrance.Reactivity order: 1-butanol (B46404) > 1-propanol > ethanol (B145695) > 2-propanol. ceon.rs
Molar RatioIncreasing the alcohol-to-acid ratio increases the rate and yield.A molar ratio of 10:1 (alcohol:acid) was used to achieve high yield. ceon.rs

Advanced and Novel Synthetic Approaches to this compound

Beyond the classical methods, more specific and novel synthetic routes have been reported for certain compounds.

Synthesis via Azide (B81097) and Benzyl (B1604629) Alcohol Reactions

A specific method reported for the preparation of this compound involves the reaction of an azide with a benzyl alcohol. biosynth.com The proposed mechanism begins with the hydrolysis of the azide to form a chloride intermediate. This is followed by a substitution reaction where the chloride is displaced by the benzyl alcohol to yield the final product. biosynth.com This approach is distinct from the more common condensation and acylation strategies. While syntheses involving the conversion of alcohols to azides are known, such as the reaction of an alcohol with phosphorus tribromide followed by sodium azide, the direct reaction described for the target compound appears to be a unique pathway. nih.gov

One-Pot Thermal Cascade Reactions involving Diazodicarbonyl Compounds

A novel and efficient one-pot synthetic approach for various β-ketoesters involves the thermal cascade reactions of diazodicarbonyl compounds. rsc.orgrsc.org This catalyst-free method is particularly effective for generating γ,δ-unsaturated β-ketoesters with trans-stereochemistry. rsc.org The reaction sequence is initiated by the thermal decomposition of an α-diazo-β-ketoester, which leads to the formation of a carbene intermediate through the loss of nitrogen gas (N₂). rsc.org

This carbene intermediate can then proceed through two competitive pathways: a Wolff rearrangement to produce a ketene (B1206846) intermediate, or cyclopropanation if an enol ether is present. rsc.org The primary productive pathway for the synthesis of the target esters involves the Wolff rearrangement. The resulting ketene is then subjected to a nucleophilic attack by an enol ether, which acts as the trapping agent. rsc.orgrsc.org This nucleophilic addition leads to the formation of a zwitterionic adduct, which subsequently rearranges to yield the final γ,δ-unsaturated β-ketoester product. rsc.org This methodology allows for the synthesis of diverse β-ketoesters and their derivatives, which are valuable precursors for various natural products and pharmaceuticals. rsc.org

Scheme 1: Thermal Cascade Reaction of Diazodicarbonyls and Enol Ethers

Step 1: Thermal decomposition of α-diazo-β-ketoester to a carbene intermediate. Step 2: Wolff rearrangement of the carbene to a ketene intermediate. Step 3: Nucleophilic addition of an enol ether to the ketene, forming a zwitterionic adduct. Step 4: Rearrangement to the final γ,δ-unsaturated β-ketoester.

This one-pot synthesis is valued for its efficiency and for proceeding under catalyst-free conditions, offering a direct route to complex ester structures. rsc.org

Industrial Production Considerations and Process Optimization for Related Structures

For the industrial-scale production of β-keto esters like this compound, efficiency, yield, purity, and environmental impact are paramount considerations. google.comgoogle.com Traditional synthesis methods often face challenges such as lengthy reaction times, variable yields, and the lability of the products under acidic or basic conditions. google.com To overcome these limitations, significant research has focused on process optimization, particularly through the use of biocatalysis. google.com

A prominent development in this area is the use of lipase-catalyzed transesterification. google.com Specifically, Candida antarctica lipase (B570770) B (CALB), immobilized on a macroporous resin, has proven to be a highly effective catalyst for synthesizing β-keto esters. google.com This enzymatic method offers several advantages suitable for industrial application: it operates under mild, solvent-free conditions, produces high yields (often exceeding 90%), and demonstrates excellent chemoselectivity. google.com For instance, CALB can selectively acylate aliphatic alcohols in the presence of phenols. google.com This method not only provides an environmentally safer route but also allows for the production of optically active β-keto esters, which are crucial building blocks in natural product synthesis. google.com

The optimization of industrial processes for β-keto esters involves a shift from conventional chemical catalysis to more sustainable and efficient biocatalytic systems.

Table 1: Comparison of Synthetic Methodologies for β-Keto Esters
ParameterConventional Methods (e.g., Thermal)Lipase-Catalyzed Transesterification
CatalystOften requires acid/base catalysts or proceeds thermallyImmobilized Lipase (e.g., Candida antarctica lipase B) google.com
Reaction ConditionsHigh temperatures, use of organic solvents google.comMild, solvent-free conditions google.com
YieldsVariable google.comHigh (>90%) google.com
SelectivityMay have limited stereoselectivity and chemoselectivity google.comHigh chemoselectivity and enantioselectivity google.com
Environmental ImpactPotential for side reactions and waste generation"Green" process, environmentally safe google.com

Design and Synthesis of Novel Intermediate Compounds

The strategic design and synthesis of novel intermediate compounds are crucial for developing more efficient, simplified, and high-yield processes for producing complex molecules like the derivatives of this compound. google.com The goal is to create intermediates that streamline the manufacturing process, making it more suitable for industrial-scale production. google.com

The design of such intermediates often involves creating molecules with specific functional groups that facilitate subsequent reactions under milder conditions or with greater selectivity. For instance, incorporating a leaving group that is easily displaced in the key bond-forming step can significantly improve reaction efficiency. google.com This approach has been successfully applied to produce pharmaceutically valuable compounds with high purity in a manner that is appropriate for large-scale industrial manufacturing. google.com

Table 2: Impact of Novel Intermediate Design
AspectTraditional Synthesis RouteRoute Using Novel Intermediate
Process ComplexityPotentially multi-step with complex purificationMore simplified process google.com
YieldMay be moderate or variableHigh yield google.com
Product PurityMay require extensive purificationHigh purity google.com
Industrial SuitabilityMay be less efficient for large-scale productionEfficient and appropriate for industrial scale google.com

Chemical Transformations and Reaction Pathways of Methyl 2 Methyl 3 Oxo 3 Phenylpropanoate

Reactivity of the β-Keto Ester Moiety

The β-keto ester functional group is the primary hub of reactivity in methyl 2-methyl-3-oxo-3-phenylpropanoate, characterized by the interplay between the ketone, the ester, and the acidic α-hydrogen.

Carbonyl Transformations: Reduction and Oxidation Reactions

The two carbonyl groups of the β-keto ester can undergo selective reduction. The choice of reducing agent is crucial for determining the outcome. Powerful, non-selective reagents like Lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the ester to yield a diol. libretexts.orgharvard.edu In contrast, milder reagents such as sodium borohydride (B1222165) (NaBH₄) typically show selectivity for the ketone, reducing it to a secondary alcohol while leaving the ester group intact. libretexts.org This selectivity allows for the synthesis of β-hydroxy esters.

Enzyme-catalyzed reductions offer a high degree of stereoselectivity, producing chiral alcohols which are valuable synthetic building blocks. nih.govresearchgate.net For instance, dehydrogenases from various microorganisms and baker's yeast are known to asymmetrically reduce β-keto esters to optically pure β-hydroxy esters. nih.govresearchgate.net

Table 1: Selective Reduction of the Carbonyl Group in β-Keto Esters

Reagent Carbonyl Group Reduced Typical Product Notes
Sodium Borohydride (NaBH₄) Ketone β-Hydroxy ester Selective for the ketone over the ester.
Lithium Aluminum Hydride (LiAlH₄) Ketone and Ester 1,3-Diol Powerful, non-selective reducing agent. libretexts.orgharvard.edu
Baker's Yeast (S. cerevisiae) Ketone Chiral β-Hydroxy ester Provides high enantioselectivity. researchgate.net
(S)-1-phenylethanol dehydrogenase (PEDH) Ketone (S)-β-Hydroxy ester Enzyme-catalyzed asymmetric reduction. nih.gov

Oxidation reactions of β-keto esters can proceed via several pathways. Photocatalytic selective oxidation can yield α-hydroxyl β-keto esters. nih.govresearchgate.net Another route involves oxidative cleavage of the bond between the carbonyl carbon and the α-carbon. Reagents like Oxone, when used with certain promoters, can cleave β-keto esters to yield α-keto esters, although the reproducibility of some systems has been questioned. organic-chemistry.orgacs.org

Enolate Chemistry and Alkylation/Acylation Reactions

The presence of two carbonyl groups makes the α-hydrogen of this compound acidic, facilitating the formation of a resonance-stabilized enolate ion upon treatment with a suitable base. This enolate is a soft nucleophile, typically reacting with soft electrophiles at the α-carbon. masterorganicchemistry.com

Alkylation at the α-position is a common transformation. However, since the target molecule is already substituted at the α-position with a methyl group, further alkylation is not possible. The synthesis of this compound itself often starts from a precursor like methyl benzoylacetate (or its ethyl ester analog), which lacks the α-methyl group. beilstein-journals.org In a typical procedure, the precursor is treated with a base like sodium hydride to form the enolate, which then reacts with an alkylating agent such as methyl iodide in an SN2 reaction to install the α-methyl group. beilstein-journals.org

Table 2: Representative Alkylation for the Synthesis of the Target Compound's Analog

Starting Material Base Alkylating Agent Product Yield Reference
Ethyl benzoylacetate Sodium Hydride (NaH) Methyl Iodide (CH₃I) Ethyl 2-methyl-3-oxo-3-phenylpropanoate 99% beilstein-journals.org

Acylation reactions can also occur at the α-carbon of the precursor's enolate, though this is less common than alkylation for this specific substrate class.

Aldol (B89426) Condensation Reactions for Polyfunctional Molecule Synthesis

The enolate of this compound can act as a nucleophile in aldol-type condensation reactions. researchgate.net In a Claisen-Schmidt condensation, the enolate attacks an aldehyde that cannot enolize itself (e.g., an aromatic aldehyde like benzaldehyde), leading to the formation of a β-hydroxy adduct. wikipedia.org Subsequent heating, often under basic or acidic conditions, promotes dehydration to yield a new α,β-unsaturated carbonyl compound, a highly functionalized molecule. masterorganicchemistry.comwikipedia.org This reaction is a powerful tool for carbon-carbon bond formation. wikipedia.org

Table 3: Potential Aldol Condensation Partners and Products

Aldehyde Partner Intermediate Product Final Product (after dehydration)
Benzaldehyde (B42025) Methyl 3-hydroxy-2-methyl-3,4-diphenyl-3-oxobutanoate Methyl 2-methyl-3,4-diphenyl-3-oxo-2-butenoate
Formaldehyde Methyl 3-hydroxy-2-methyl-3-oxo-3-phenylbutanoate Methyl 2-methylene-3-oxo-3-phenylpropanoate
Acetaldehyde Methyl 3-hydroxy-2,4-dimethyl-3-oxo-3-phenylpentanoate Methyl 2,4-dimethyl-3-oxo-3-phenyl-4-pentenoate

Reactions Involving the Phenyl Substituent

Electrophilic Aromatic Substitution on the Phenyl Group

The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS). The substituent attached to the ring is a complex acyl group, specifically a 2-(methoxycarbonyl)propanoyl group. Acyl groups are electron-withdrawing due to both the inductive effect of the electronegative oxygen atoms and the resonance effect, which pulls electron density out of the ring. organicchemistrytutor.comuomustansiriyah.edu.iq

Electron-withdrawing groups are deactivating, meaning they make the aromatic ring less reactive towards electrophiles than benzene (B151609) itself. chemistrytalk.orgsavemyexams.com They also act as meta-directors, guiding incoming electrophiles to the meta position (C-3 and C-5 relative to the substituent). organicchemistrytutor.comwikipedia.orgpressbooks.pub This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for attack. organicchemistrytutor.comyoutube.com

Table 4: Predicted Major Products of Electrophilic Aromatic Substitution

Reaction Electrophile Reagents Predicted Major Product
Nitration NO₂⁺ HNO₃, H₂SO₄ Methyl 2-methyl-3-(3-nitrophenyl)-3-oxopropanoate
Bromination Br⁺ Br₂, FeBr₃ Methyl 3-(3-bromophenyl)-2-methyl-3-oxopropanoate
Sulfonation SO₃ fuming H₂SO₄ Methyl 3-(3-sulfophenyl)-2-methyl-3-oxopropanoate
Friedel-Crafts Acylation RCO⁺ RCOCl, AlCl₃ Reaction is unlikely due to deactivation of the ring.

Specialized Chemical Reactions

This compound and its analogs are valuable precursors for the synthesis of more complex molecules, particularly heterocyclic compounds. A prominent example is the synthesis of pyrazolones. nih.gov These are traditionally prepared by the condensation reaction between a β-keto ester and a hydrazine (B178648) derivative. nih.gov

In this reaction, the hydrazine attacks the more electrophilic ketonic carbonyl group, followed by an intramolecular cyclization with the ester group, leading to the formation of the pyrazolone (B3327878) ring. clockss.org This method is highly efficient for creating substituted pyrazoles, which are important pharmacophores found in many biologically active compounds. nih.govnih.gov For instance, the ethyl ester analog, ethyl 2-methyl-3-oxo-3-phenylpropanoate, has been used in the synthesis of fluorinated pyrazolones. beilstein-journals.org

Electrophilic Fluorination and Hypervalent Iodine Reagents

The α-position of β-ketoesters, including this compound, is nucleophilic in its enol or enolate form, making it susceptible to attack by electrophilic fluorinating agents. Hypervalent iodine(III) and iodine(V) reagents have emerged as effective tools for this transformation, offering an alternative to traditional and often harsh fluorinating agents. researchgate.net

An air- and moisture-stable fluoroiodane can be used as an electrophilic fluorinating reagent to monofluorinate 1,3-ketoesters in good isolated yields. researchgate.net Reagents like Selectfluor® are also commonly employed for the direct electrophilic fluorination of compounds with acidic C-H bonds. For instance, the fluorination of a closely related analogue, ethyl 3-oxo-3-phenylpropanoate, with Selectfluor® yields the corresponding ethyl 2-fluoro-3-oxo-3-phenylpropanoate. researchgate.net Similarly, hypervalent iodine reagents derived from benziodoxole can be used for the direct α-cyanation of β-keto esters, highlighting the reactivity of the α-position towards electrophiles. rsc.org

The general mechanism involves the formation of an enolate in the presence of a base, or the direct attack of the enol form on the electrophilic fluorine source. The reaction proceeds efficiently, often at room temperature.

SubstrateFluorinating ReagentProductYieldReference
1,3-KetoestersFluoroiodaneMonofluorinated 1,3-KetoestersGood researchgate.net
Ethyl 3-oxo-3-phenylpropanoateSelectfluor®Ethyl 2-fluoro-3-oxo-3-phenylpropanoate- researchgate.net
1,2-DihydropyridinesSelectfluor®Fluorinated 3,6-Dihydropyridines94-97% mdpi.com

Cyclization Reactions and Heterocycle Formation (e.g., Indolizine (B1195054) Synthesis)

While β-ketoesters are versatile building blocks for various heterocycles, the scientific literature does not prominently feature this compound as a direct starting material for the synthesis of indolizines. Indolizine synthesis typically follows established pathways that involve the cyclization of pyridine-containing precursors.

Common strategies for constructing the indolizine core include:

Tschitschibabin reaction: Involving the reaction of a pyridine (B92270) derivative with an α-halocarbonyl compound.

1,3-Dipolar Cycloaddition: Reaction of a pyridinium (B92312) ylide with an electron-deficient alkene or alkyne.

Transition-Metal-Catalyzed Annulation: Domino reactions involving 2-alkylazaarenes or 2-pyridylacetates with various coupling partners like bromonitroolefins. documentsdelivered.com

These methods rely on the presence of a pyridine ring within the starting material to form the bicyclic indolizine structure, a feature that this compound lacks.

Photoreactivity and Diastereoselective Transformations

The photochemical behavior of β-ketoesters can lead to various transformations, including isomerization and radical-mediated reactions. acs.org More recently, photoredox catalysis has been applied to aromatic β-ketoesters to generate radicals for subsequent synthetic applications. nih.gov

Under visible-light irradiation and in the presence of a photocatalyst like fac-Ir(ppy)₃, aromatic β-ketoesters can generate both a transient α-carbonyl radical and a persistent ketyl radical in situ. nih.gov This process occurs without the need for stoichiometric oxidants or reductants. The generated α-carbonyl radicals can then participate in further reactions, such as benzannulation with alkynes to produce highly substituted 1-naphthols in good to excellent yields. nih.gov This method is valued for its mild reaction conditions and high functional-group tolerance. nih.gov

Reaction TypeCatalystKey IntermediatesProduct TypeReference
Photoredox Catalysisfac-Ir(ppy)₃α-carbonyl radical, ketyl radical1-Naphthols (via benzannulation) nih.gov
PhotoisomerizationUV LightPhotoenolIsomers of keto/enol forms acs.org

Benzoylation of Olefins Catalyzed by this compound

The role of this compound as a catalyst for the benzoylation of olefins is not substantiated in peer-reviewed scientific literature. A claim by a commercial supplier suggests this catalytic activity, but the proposed mechanism involving magnesium ions is chemically implausible. jove.com

Chemically, it is more feasible for this compound to act as a benzoylating reagent or precursor rather than a catalyst. β-Ketoesters can undergo a retro-Claisen condensation under certain conditions (e.g., basic or acidic hydrolysis followed by decarboxylation) to yield a ketone. In this case, the reaction could potentially provide a source of a benzoyl group or a related species, but it would be a stoichiometric process, consuming the starting material, not a catalytic one. Palladium-catalyzed reactions of allylic β-keto esters are known to generate palladium enolates after decarboxylation, which can then undergo various transformations, but this does not involve benzoylation of an external olefin. nih.gov

Nucleophilic Substitution Reactions of Substituted Derivatives

This compound itself does not have a suitable leaving group for a standard nucleophilic substitution reaction. However, its derivatives, particularly α-halogenated derivatives, are excellent substrates for S_N2 reactions. jove.comup.ac.za

The parent compound can first be halogenated at the α-position using standard reagents (e.g., N-Bromosuccinimide for bromination). The resulting α-halo-β-ketoester is highly reactive towards nucleophiles. The S_N2 reaction is significantly accelerated compared to a simple alkyl halide because the adjacent carbonyl group stabilizes the transition state. youtube.com This enhanced reactivity makes α-halo-β-ketoesters useful for introducing a wide range of functional groups at the α-position. S_N1 reactions are generally disfavored due to the electronic destabilization of a carbocation adjacent to an electron-withdrawing carbonyl group. jove.comyoutube.com

The general pathway is:

α-Halogenation: Introduction of a halogen (e.g., Br, Cl) at the carbon between the two carbonyl groups.

S_N2 Reaction: Attack by a nucleophile on the α-carbon, displacing the halide ion.

DerivativeNucleophile (Nu⁻)Reaction TypeProductReference
α-Halo-β-ketoesterBasic NucleophilesS_N2α-Substituted-β-ketoester jove.com
α-Halo-β-ketoesterIodide (I⁻)S_N2α-Iodo-β-ketoester youtube.com
Enolate of β-ketoesterAlkyl Halide (R-X)S_N2α-Alkylated-β-ketoester jove.com

Applications in Organic Synthesis and Materials Science

A Versatile Building Block in Organic Synthesis

The reactivity of Methyl 2-methyl-3-oxo-3-phenylpropanoate makes it a cornerstone in the synthesis of more intricate molecular architectures. Its ability to participate in a wide range of chemical transformations has solidified its role as a key precursor in synthetic strategies.

Precursor for Complex Organic Molecules

As an intermediate, this compound serves as a foundational element for the assembly of more complex organic structures. researchgate.netnih.gov The presence of both a ketone and an ester functional group, separated by a methylene (B1212753) group bearing a methyl substituent, allows for a variety of reactions, including alkylations, condensations, and cyclizations. These reactions enable chemists to introduce new functionalities and build elaborate carbon skeletons.

Synthesis of Heterocyclic Compounds

The dicarbonyl nature of this compound makes it an ideal substrate for the synthesis of various heterocyclic systems, which are core components of many pharmaceuticals and biologically active compounds.

Pyrazoles: The reaction of β-keto esters with hydrazines is a classic and widely used method for the synthesis of pyrazoles. While specific examples with this compound are not extensively documented in readily available literature, the analogous compound, ethyl 2-methyl-3-oxo-3-phenylpropanoate, has been successfully employed in the mechanochemical synthesis of fluorinated pyrazolones. organic-chemistry.org This suggests a similar reactivity for the methyl ester in forming pyrazole (B372694) and pyrazolone (B3327878) rings.

Pyridones: Polyfunctionalized 2-pyridones can be efficiently synthesized from β-keto amides, which can be derived from β-keto esters like this compound. researchgate.net General methods for pyridone synthesis often involve the condensation of β-dicarbonyl compounds with a nitrogen source, highlighting the potential of the title compound in accessing this class of heterocycles. researchgate.netnih.gov

Thiazoles: The Hantzsch thiazole (B1198619) synthesis and related methods frequently utilize α-haloketones, which can be generated from β-keto esters. A one-pot protocol for the synthesis of 2-aminothiazoles from β-keto esters involves an initial α-monohalogenation followed by reaction with thiourea. researchgate.netpsu.eduwikipedia.org This strategy is applicable to a range of β-keto esters and provides a pathway to thiazole derivatives from starting materials like this compound. mdpi.com

Formation of Polyfunctional Molecules and Natural Product Scaffolds

The inherent functionality of this compound allows for its incorporation into molecules bearing multiple functional groups. While direct applications in the total synthesis of specific natural products are not prominently reported, its role as a precursor to highly substituted heterocyclic and carbocyclic systems suggests its utility in creating scaffolds that are foundational to natural product synthesis. nih.gov

Asymmetric Synthesis Applications

The creation of single enantiomers of chiral molecules is a critical endeavor in modern chemistry, particularly for the pharmaceutical industry. While specific documented examples for this compound are scarce, the broader class of β-keto esters is extensively used in asymmetric synthesis.

Utilization as a Chiral Starting Material or Auxiliary

Although no specific instances of using this compound as a chiral auxiliary have been found, the general strategy of employing chiral auxiliaries attached to β-keto esters is a well-established method for controlling stereochemistry. researchgate.net

Enantioselective and Diastereoselective Reactions with Chiral Promoters

The reduction of the keto group in β-keto esters is a common transformation that can be controlled to produce chiral β-hydroxy esters with high enantioselectivity.

Enantioselective Reactions: The asymmetric hydrogenation of β-keto esters using chiral ruthenium-diphosphine complexes, such as those derived from BINAP, is a powerful and widely studied method. psu.edu These catalytic systems can achieve high enantiomeric excesses in the reduction of the ketone functionality. researchgate.net Additionally, biocatalytic reductions using baker's yeast (Saccharomyces cerevisiae) are known to produce chiral alcohols from β-keto esters with varying degrees of enantioselectivity. researchgate.net

Diastereoselective Reactions: For α-substituted β-keto esters like this compound, reduction of the ketone creates a second stereocenter, leading to the formation of diastereomers. The diastereoselectivity of such reductions can be influenced by the choice of reducing agent and the presence of Lewis acids. For instance, the reduction of α-alkyl-β-keto esters using complex borohydrides in the presence of titanium tetrachloride has been shown to favor the formation of syn-β-hydroxy esters with high diastereoselectivity. researchgate.net Conversely, using sterically hindered reducing agents with cerium trichloride (B1173362) can lead to the preferential formation of the anti-diastereomer. researchgate.net

Below is an interactive data table summarizing the applications of β-keto esters, the class of compounds to which this compound belongs, in the synthesis of various heterocyclic compounds.

HeterocycleGeneral Synthetic Approach from β-Keto Esters
Pyrazoles Condensation with hydrazines.
Pyridones Reaction with a nitrogen source, often via an intermediate β-keto amide.
Thiazoles Hantzsch synthesis involving reaction with a thioamide after α-halogenation.

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into one enantiomer of a product, thus achieving a theoretical yield of 100%. This technique is particularly effective for compounds like this compound, which possess an acidic proton at the stereocenter. The success of DKR relies on the rapid in-situ racemization of the starting material, allowing the slower-reacting enantiomer to continuously convert into the faster-reacting one, which is then consumed in an irreversible, stereoselective reaction.

For α-substituted β-keto esters, the DKR process typically involves two key steps:

Racemization: The presence of the acidic α-proton facilitates rapid racemization under basic or acidic conditions, or through enzymatic or metal-catalyzed processes. The equilibrium between the two enantiomers is established through an achiral enol or enolate intermediate.

Kinetic Resolution: A stereoselective reaction, most commonly an asymmetric reduction of the ketone functionality, converts one enantiomer into the desired product much faster than the other. Asymmetric transfer hydrogenation (ATH) using ruthenium (Ru) catalysts is a well-established method for this purpose. nih.govnih.gov

This combination ensures that the entire racemic starting material is converted into a single diastereomer of the product with high enantiomeric excess. The asymmetric hydrogenation of configurationally labile α-substituted β-keto esters is a classic example of DKR and is utilized to produce tons of enantioenriched materials annually. nih.gov While specific studies detailing the DKR of this compound are not extensively documented, the strategy has been successfully applied to analogous β-aryl α-keto esters and β-substituted-α-keto esters to generate products with multiple contiguous stereocenters. nih.govorganic-chemistry.org

For instance, the DKR of various β-substituted-α-keto esters via Ru(II)-catalyzed asymmetric transfer hydrogenation provides access to enantioenriched β-amino-α-hydroxy esters with high diastereo- and enantioselectivity. nih.gov This highlights the potential of applying similar methodologies to this compound to synthesize valuable chiral building blocks.

Representative Results for Dynamic Kinetic Resolution of Related Keto Esters
Substrate ClassCatalyst SystemProduct TypeDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Reference
β-Aryl α-keto esters(arene)RuCl(monosulfonamide)γ-ButyrolactonesComplete diastereocontrolUp to 94% nih.govorganic-chemistry.org
β-Amino α-keto estersRu(II) catalyst with terphenyl-based ligandsanti-β-Amino-α-hydroxy estersRoutinely highRoutinely high nih.gov

Material Science Applications and Development of Novel Functionalities

Despite its utility in organic synthesis, the application of this compound in material science is not widely reported in scientific literature. biosynth.com Its structure does not inherently suggest polymerizable functionalities or properties typically associated with advanced materials, such as conductivity or unique optical characteristics. While one commercial source describes it as a "zerovalent metallorganic compound," this is inconsistent with its chemical formula (C₁₁H₁₂O₃) and structure, which contains no metal. biosynth.com Consequently, its use in the development of novel functional materials remains an unexplored area.

Industrial Relevance: Intermediate for Specialty Chemicals and Agrochemicals (e.g., Fungicides)

The primary industrial relevance of this compound lies in its role as a versatile chemical intermediate. biosynth.comlookchem.com Its bifunctional nature (ester and ketone) allows for a wide range of chemical modifications, making it a valuable building block for constructing more complex molecules.

This compound and its structural analogs are precursors in the synthesis of various specialty chemicals, including pharmaceuticals and agrochemicals. The β-keto ester moiety is a common structural feature in the synthesis of heterocyclic compounds and as a precursor for active pharmaceutical ingredients. For example, patents describe processes where related phenylpropionic acid derivatives are used as intermediates in the preparation of antihistamine agents. google.comgoogle.com

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.nih.govbeilstein-journals.orgst-andrews.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For Methyl 2-methyl-3-oxo-3-phenylpropanoate, various NMR techniques are utilized to obtain a complete picture of its chemical structure.

High-Resolution NMR Techniques (¹H, ¹³C, 2D NMR)

¹H NMR Spectroscopy: The ¹H NMR spectrum of the keto form of a similar compound, Ethyl 2-methyl-3-oxo-3-phenylpropanoate, shows distinct signals for each proton environment. beilstein-journals.org For this compound, one would expect to see resonances for the aromatic protons of the phenyl group, a quartet for the methine proton at the α-position, a doublet for the α-methyl group, and a singlet for the ester methyl group. The chemical shifts (δ) are influenced by the electronic environment of the protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be observed for the carbonyl carbons of the ketone and ester groups, the carbons of the phenyl ring, the methine carbon, the α-methyl carbon, and the ester methyl carbon. nih.gov The chemical shifts are indicative of the carbon's hybridization and proximity to electronegative atoms. A ¹³C NMR spectrum for this compound is available in the PubChem database. nih.gov

Predicted ¹H NMR Data for this compound
Assignment
Phenyl-H
α-CH
Ester -OCH₃
α-CH₃

Note: This is a predicted table based on typical values and data from analogous compounds.

¹³C NMR Data for a Similar Compound (Ethyl 2-methyl-3-oxo-3-phenylpropanoate) . beilstein-journals.org
Assignment
Ketone C=O
Ester C=O
Phenyl C (quaternary)
Phenyl CH
Ester -OCH₂
α-CH
Ester -CH₃
α-CH₃

Note: For this compound, the ester -OCH₂ and ester -CH₃ signals would be replaced by a single -OCH₃ signal.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning the ¹H and ¹³C signals, especially in complex molecules. st-andrews.ac.uk

COSY spectra would reveal correlations between coupled protons, for instance, the coupling between the α-CH and the α-CH₃ protons.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is instrumental in piecing together the molecular structure by connecting different fragments of the molecule.

Computational NMR Spectroscopy for Spectral Simulation and Interpretation

In the absence of experimental spectra or to aid in their interpretation, computational methods can be employed to predict NMR parameters. mdpi.com Density Functional Theory (DFT) calculations are commonly used to predict the chemical shifts of both ¹H and ¹³C nuclei. mdpi.com These theoretical calculations can provide a simulated spectrum that can be compared with experimental data to confirm the structure of this compound. This approach is particularly useful for distinguishing between possible isomers or for understanding the conformational effects on chemical shifts.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.nih.govdocbrown.info

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like β-keto esters. In ESI-MS, the sample is introduced as a solution, and ions are generated by applying a high voltage to a capillary. For this compound, ESI-MS would typically show the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. This technique is particularly useful for confirming the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. beilstein-journals.org This high precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₁H₁₂O₃), the exact mass can be calculated and compared with the experimentally determined mass to unequivocally confirm its molecular formula. nih.gov The fragmentation pattern observed in HRMS can also provide valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group and cleavage adjacent to the carbonyl groups. docbrown.info

Mass Spectrometry Data for this compound
Parameter
Molecular Formula
Molecular Weight
Exact Mass
Common Adducts (ESI)

Infrared (IR) Spectroscopy for Functional Group Identification.beilstein-journals.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

The most prominent peaks would be the C=O stretching vibrations for the ketone and the ester functionalities. beilstein-journals.org These typically appear as strong absorptions in the region of 1680-1750 cm⁻¹. The C-O stretching of the ester group would also be visible, as well as the C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule.

Characteristic IR Absorption Bands for a Similar Compound (Ethyl 2-methyl-3-oxo-3-phenylpropanoate) . beilstein-journals.org
Functional Group
C=O stretch (Ketone)
C=O stretch (Ester)
C-H stretch (Aromatic/Aliphatic)
C-O stretch (Ester)

Note: The IR spectrum of this compound would show similar characteristic peaks.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a critical analytical technique for assessing the purity of this compound and for the separation and quantification of its enantiomers. The technique's high resolution and sensitivity allow for the detection and quantification of impurities and the determination of enantiomeric excess (ee) in chiral samples.

For general purity analysis, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. However, for resolving the enantiomers of this chiral β-keto ester, specialized chiral stationary phases (CSPs) are necessary. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are particularly effective.

The determination of enantiomeric excess is achieved by separating the two enantiomers on a chiral column and integrating the areas of their corresponding peaks. In a typical setup, a normal-phase mobile system consisting of a mixture of an alkane (like n-hexane or n-heptane) and an alcohol (like 2-propanol or isopropanol) is used. wiley-vch.de The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. Research on similar compounds has demonstrated the successful use of a Chiralpak-AD-H column for this purpose. wiley-vch.de The enantiomeric excess can be calculated from the peak areas of the (R) and (S) enantiomers.

A study on a closely related compound utilized a Chiralpak-AD-H column with a mobile phase of n-hexane and 2-propanol (80/20 v/v) at a flow rate of 1 mL/min, with UV detection at 254 nm. wiley-vch.de This method resulted in distinct retention times for the (S) and (R) enantiomers at 5.3 minutes and 5.7 minutes, respectively, enabling accurate ee determination. wiley-vch.de

Table 1: Example Parameters for Chiral HPLC Analysis

ParameterValueReference
Column Chiralpak-AD-H (250x4.6 mm ID) wiley-vch.de
Mobile Phase n-hexane/2-propanol (80/20 v/v) wiley-vch.de
Flow Rate 1.0 mL/min wiley-vch.de
Detection UV at 254 nm wiley-vch.de
Retention Time (S)-enantiomer 5.3 min wiley-vch.de
Retention Time (R)-enantiomer 5.7 min wiley-vch.de

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the separation, identification, and quantification of volatile and semi-volatile components in a sample. For this compound, GC-MS serves as an essential tool for verifying its identity, assessing its purity, and identifying any byproducts or impurities from the synthesis process. unar.ac.id

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to spectral libraries, such as those from the National Institute of Standards and Technology (NIST). researchgate.net

The mass spectrum of a related compound, methyl 2-oxo-3-phenylpropanoate (B1228592), shows characteristic fragmentation patterns. nih.gov Key peaks include the molecular ion peak and fragments corresponding to the loss of specific functional groups. For instance, a prominent peak at m/z 91 is characteristic of the tropylium (B1234903) cation ([C7H7]+), a common fragment for compounds containing a benzyl (B1604629) group. nih.gov Another significant peak at m/z 118 can also be observed. nih.gov The analysis of this compound would be expected to show similar characteristic fragments, along with peaks indicating the presence of the additional methyl group.

Table 2: Significant GC-MS Fragmentation Peaks for a Related Phenylpropanoate Structure

m/z ValuePossible Fragment IonReference
91[C7H7]+ (Tropylium ion) nih.gov
118[C8H6O]+ nih.gov
65[C5H5]+ nih.gov

Note: Data is for the related compound Methyl 2-oxo-3-phenylpropanoate as a reference for typical fragmentation.

X-ray Diffraction for Crystal Structure Determination of Derivatives

A study on a derivative, methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate, demonstrates the power of this technique. researchgate.net The compound was synthesized and its structure confirmed by single-crystal X-ray diffraction, which revealed that the substance exists in the enol tautomeric form stabilized by an intramolecular hydrogen bond. researchgate.net

The analysis provided detailed crystallographic data, including the crystal system (Monoclinic), space group (P21/n), and unit cell dimensions. researchgate.net Such data is fundamental for understanding the solid-state packing and intermolecular interactions, such as C—H⋯π and π–π stacking, which govern the material's physical properties. researchgate.net X-ray Powder Diffraction (XRPD) is another useful technique, often employed to analyze the bulk crystalline material and confirm phase purity. wiley-vch.de

Table 3: Crystallographic Data for the Derivative Methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate

ParameterValueReference
Chemical Formula C17H14O4 researchgate.net
Crystal System Monoclinic researchgate.net
Space Group P21/n researchgate.net
a (Å) 7.8085 (10) researchgate.net
b (Å) 10.5171 (14) researchgate.net
c (Å) 17.124 (2) researchgate.net
β (°) 102.711 (2) researchgate.net
Volume (ų) 1371.8 (3) researchgate.net
Z 4 researchgate.net
Temperature (K) 150 researchgate.net

Mechanistic Investigations of Chemical Reactions

Computational chemistry offers profound insights into the intricate details of chemical reactions, including the pathways they follow and the nature of their transition states.

The reactions of β-keto esters are central to organic synthesis. A classic example is the Claisen condensation, a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound to produce a β-keto ester. libretexts.orgmasterorganicchemistry.com The mechanism involves several key steps that can be modeled computationally:

Enolate Formation: A strong base removes an α-proton from the ester, creating a nucleophilic enolate ion. libretexts.orglibretexts.org

Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate. libretexts.org

Elimination: The intermediate collapses, expelling an alkoxide leaving group to form the β-keto ester. libretexts.orglibretexts.org

A crucial aspect of these mechanistic studies is the analysis of the reaction's thermodynamics. In the Claisen condensation, the final step, which is the deprotonation of the newly formed β-keto ester, is highly favorable and drives the entire reaction equilibrium towards the product. libretexts.org

Transition state modeling, often employing methods like Density Functional Theory (DFT), allows chemists to calculate the geometries and energies of these high-energy, short-lived structures that exist at the peak of the reaction energy profile. For related reactions like the aldol (B89426) condensation, the Zimmerman-Traxler model proposes a closed, chair-like six-membered transition state when using metal enolates, which helps predict the stereochemical outcome of the reaction. bham.ac.uk Similar principles apply to the computational analysis of β-keto ester reactions, where understanding the transition state is key to predicting reaction outcomes and developing new synthetic methodologies.

Metal ions often play a critical role as catalysts in organic reactions by stabilizing intermediates and lowering activation energies. The chemistry of β-keto esters has been significantly expanded through the use of palladium catalysts, which can generate π-allylpalladium enolates from allyl β-keto carboxylates, leading to novel synthetic transformations. nih.gov

Magnesium ions (Mg²⁺) are also known to be involved in reactions with ester-containing compounds. Magnesium chloride (MgCl₂), for instance, can act as a versatile Lewis acid catalyst in various organic transformations. researchgate.net In the context of this compound synthesis, it is thought that the catalytic mechanism may involve magnesium ions. biosynth.com

In enzymatic systems, particularly those involving phosphoryl transfer, a two-metal-ion mechanism, often involving Mg²⁺, is a common motif. nih.gov In these systems:

One magnesium ion coordinates to and activates the nucleophile.

A second magnesium ion coordinates to and stabilizes the leaving group. nih.gov

This cooperative action of the two metal ions, typically held at a distance of about 4 Å, effectively lowers the reaction barrier. nih.gov While this specific mechanism is for phosphoryl transfer, the principle of Lewis acidic metal ions stabilizing negative charges on oxygen atoms is broadly applicable and relevant to understanding how magnesium could catalyze reactions involving the carbonyl groups of β-keto esters like this compound.

Molecular Interactions and Biochemical Probes

The structural features of this compound—a hydrophobic phenyl group combined with polar carbonyl and ester functionalities—suggest its potential to interact with biological macromolecules like proteins.

The binding of small molecules (ligands) to proteins is often driven by a combination of interactions. The phenyl group of this compound makes it a candidate for binding within hydrophobic pockets on protein surfaces. nih.govmuni.cz These pockets are nonpolar cavities that exclude water, and the burial of hydrophobic ligand components within them is a major driving force for protein folding and ligand binding. muni.czresearchgate.netresearchgate.net

The types of interactions that could govern the binding of this compound are summarized below.

Type of InteractionDescriptionRelevant Moiety in Compound
Hydrophobic Interaction The tendency of nonpolar groups to aggregate in aqueous solution to exclude water.Phenyl group, methyl groups.
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.Carbonyl oxygen atoms can act as hydrogen bond acceptors.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.The entire molecule.

The hydrophobic effect is a primary contributor to the stability of folded proteins and protein-ligand complexes. nih.gov The removal of nonpolar side chains and ligands from contact with water and their burial in the protein's core is energetically favorable. muni.cz

When a small molecule binds to a protein, it can alter the protein's function. This modulation can occur through several mechanisms. If the molecule binds to the enzyme's active site, it can act as a competitive inhibitor, blocking the natural substrate from binding. If it binds to a different site (an allosteric site), it can induce a conformational change in the protein that alters the active site's shape or accessibility, either inhibiting or activating the enzyme.

Computational studies on other β-keto esters have demonstrated their potential as modulators of protein activity. For example, a series of β-keto ester analogues were designed as potential inhibitors of quorum sensing in bacteria. nih.govresearchgate.netnih.gov Molecular docking simulations predicted that these compounds could bind to the LasR and LuxS proteins, which are crucial for bacterial communication and pathogenicity. nih.govnih.govsemanticscholar.orgmdpi.com These in silico studies guide the synthesis and testing of new compounds with potential therapeutic effects, such as antibacterial activity. nih.govnih.govmdpi.com

Prediction of Biological Activity and Toxicological Profiles

In silico methods are increasingly used in the early stages of drug discovery to predict the potential biological activities and toxicological risks of chemical compounds before they are synthesized. nih.govresearchgate.net These computational tools can significantly reduce the time and cost associated with experimental testing. researchgate.netfu-berlin.de

The primary methods used for these predictions are Quantitative Structure-Activity Relationship (QSAR) and other machine learning-based models. oup.comnih.gov QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. nih.gov This is achieved by calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's physicochemical properties.

While specific, validated predictive models for the biological activity or toxicology of this compound are not available in the reviewed literature, it is possible to calculate the molecular descriptors that would be used in such a model. These descriptors help in assessing properties like "drug-likeness," which is a qualitative concept used to evaluate whether a compound has chemical and physical properties similar to known drugs. oup.comnih.gov

Below is a table of computed molecular properties for this compound, which are fundamental to any in silico prediction.

Computed Molecular Properties for this compound

Property Value Description
Molecular Weight 192.21 g/mol The mass of one mole of the substance.
XLogP3 2.2 A measure of lipophilicity (oil/water partition coefficient).
Hydrogen Bond Donors 0 The number of hydrogen atoms attached to electronegative atoms (N, O).
Hydrogen Bond Acceptors 3 The number of electronegative atoms (N, O) with lone pairs.
Rotatable Bond Count 4 The number of bonds that allow free rotation, indicating molecular flexibility.
Topological Polar Surface Area 43.4 Ų The surface sum over all polar atoms, a predictor of transport properties.

Data sourced from PubChem CID 4272192. nih.gov

These descriptors are used in frameworks like Lipinski's Rule of Five, a set of guidelines to evaluate drug-likeness and determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. The values for this compound generally fall within the ranges considered favorable for drug-like molecules. However, in silico predictions are probabilistic and serve to prioritize candidates for experimental validation, not as a definitive assessment of a compound's activity or safety. nih.govnih.gov

In Silico and Theoretical Insights into this compound

In the realm of computational chemistry, the exploration of chemical compounds through theoretical studies provides a foundational understanding of their potential properties and interactions. For the compound this compound, such computational and theoretical examinations are pivotal in predicting its behavior and guiding further experimental research. This section delves into the in silico toxicological assessments and the structure-activity relationship (SAR) studies concerning its derivatives, shedding light on its molecular profile from a computational standpoint.

Medicinal Chemistry Relevance

While direct applications of Methyl 2-methyl-3-oxo-3-phenylpropanoate as a therapeutic agent have not been reported, its significance in medicinal chemistry lies in its role as a key intermediate for the synthesis of biologically active molecules.

The structural motifs that can be accessed from this β-ketoester are prevalent in many pharmaceutical compounds. For instance, the pyrazole (B372694) and pyrazolone (B3327878) rings are core components of numerous drugs with a wide range of activities, including anti-inflammatory, analgesic, and anticancer properties. The ability to synthesize substituted pyrazolones from this compound makes it a valuable precursor in drug discovery programs.

Furthermore, the chiral β-hydroxyesters obtained from the asymmetric reduction of this compound are highly sought-after intermediates in the synthesis of natural products and pharmaceuticals. The introduction of specific stereochemistry is often crucial for the biological activity of a drug molecule. Therefore, the use of this compound in developing stereoselective transformations is of significant interest to the medicinal chemistry community. researchgate.net

Biological Activity and Biomedical Research of Derivatives

Investigation as Biochemical Probes

The exploration of these derivatives as biochemical probes is a growing area of research, focusing on their ability to interact with and elucidate biological pathways.

The unique structural characteristics of these derivatives are key to their function as biochemical probes. The presence of a phenyl group and a propanoate backbone allows for specific interactions with biological targets. Molecular docking studies have shown that derivatives can fit into the active sites of enzymes, with the phenyl ring often occupying specific pockets. rsc.org For instance, in some quinoxaline (B1680401) derivatives, the phenyl ring occupies the S1 pocket of the target protein, while the amino acid chain is positioned in the S2 pocket. rsc.org The coordination geometry of metal complexes formed with derivatives like thiosemicarbazones can facilitate the substitution of solvent ligands, which may promote interaction with biological substrates. mdpi.com The ability to synthesize these compounds as racemic mixtures or as specific enantiomers also allows for detailed investigation into stereospecific interactions with biological molecules. mdpi.com

Potential Therapeutic Applications of Derivatives

The therapeutic potential of derivatives of Methyl 2-methyl-3-oxo-3-phenylpropanoate is extensive, with research highlighting their roles in anti-inflammatory, analgesic, and anticancer applications.

Arylpropionic acid derivatives are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.comresearchgate.net Research has shown that derivatives of phenylpropanoic acid possess both anti-inflammatory and analgesic properties. humanjournals.comresearchgate.net

One derivative, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate, has been identified as a potent cell-permeable compound that inhibits inflammatory cytokines. nih.gov In studies using lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs), this compound significantly inhibited the production of several key inflammatory cytokines. nih.gov

Inhibition of Inflammatory Cytokines by Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate in LPS-Stimulated PBMCs

Cytokine IC₅₀ (µM)
IL-6 0.85 nih.gov
IL-1β 0.87 nih.gov
TNF-α 1.22 nih.gov

This table presents the half-maximal inhibitory concentration (IC₅₀) values for the inhibition of various cytokines.

Other studies on related structures, such as 3-benzoyl-propionic acid, have also demonstrated significant anti-inflammatory activity, marked by a reduction in cell migration and levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.net The analgesic effects of these derivatives have been confirmed in various animal models, where they have been shown to reduce responses to thermal and chemical pain stimuli. researchgate.netimpactfactor.org

Derivatives of phenylpyruvic acid and related phenylpropanoic acids have shown notable anticancer activity. mdpi.comdergipark.org.trmdpi.com Sodium phenylpyruvate has been shown to have a cytotoxic effect on lung and breast cancer cell lines in vitro. dergipark.org.tr The proposed mechanism involves the inhibition of lactic acid production in cancer cells, which in turn suppresses the synthesis of essential amino acids and DNA, thereby inhibiting tumor cell growth. dergipark.org.tr

Various other derivatives have been synthesized and tested against different cancer cell lines. For example, certain β-phenylalanine derivatives have demonstrated significant cytotoxicity against the A549 human lung adenocarcinoma cell line. mdpi.com Similarly, quinoxaline derivatives have shown anticancer activity through mechanisms such as the induction of apoptosis. nih.gov A series of 2-oxo-3-phenylquinoxaline derivatives were evaluated for their anticancer activity on colorectal cancer (HCT-116) cells, with some compounds showing significant reductions in cell viability. rsc.org

Anticancer Activity of Selected Phenylpropanoate Derivatives

Derivative Class Cell Line Activity
Sodium Phenylpyruvate Lung Adenocarcinoma (A549) Tumorostatic effect at 2.4 mM dergipark.org.tr
Sodium Phenylpyruvate Breast Adenocarcinoma (MDA-MB-231) Tumorostatic effect at 2.4 mM dergipark.org.tr
2-oxo-3-phenylquinoxaline Colorectal Cancer (HCT-116) IC₅₀ of 26.75 ± 3.50 μg/mL for compound 7j rsc.org
β-Phenylalanine Lung Adenocarcinoma (A549) Structure-dependent antiproliferative activity mdpi.com

This table summarizes the observed anticancer activities of various derivatives on different cancer cell lines.

The therapeutic effects of these derivatives are often rooted in their ability to inhibit specific enzyme pathways. For anti-inflammatory action, a key mechanism is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). nih.govmdpi.comnih.gov The inhibition of these enzymes reduces the production of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation and pain. mdpi.comnih.gov

For instance, a synthesized pivalate-based Michael product demonstrated significant inhibitory activity against COX-1, COX-2, and 5-LOX enzymes. mdpi.comnih.gov

In Vitro Enzyme Inhibition by a Pivalate-Based Michael Product

Enzyme IC₅₀ (µg/mL)
5-LOX 105 mdpi.comnih.gov
COX-1 314 mdpi.comnih.gov

This table shows the half-maximal inhibitory concentration (IC₅₀) for different inflammatory enzymes.

In the context of anticancer activity, one of the targeted pathways is the inhibition of lactate (B86563) dehydrogenase, which is crucial for the altered metabolism of cancer cells (the Warburg effect). dergipark.org.tr Furthermore, some derivatives have been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammatory responses. nih.gov

A crucial aspect of modern drug design is optimizing the metabolic stability of lead compounds to improve their pharmacokinetic profiles. nih.govresearchgate.net High metabolic stability can lead to increased bioavailability and a longer half-life, which allows for less frequent dosing. researchgate.net

Strategies to enhance metabolic stability are applicable to derivatives of this compound. These strategies include:

Deuterium (B1214612) Incorporation: Replacing specific hydrogen atoms with deuterium can strengthen the chemical bonds, making them less susceptible to metabolic cleavage. nih.gov

Structural Modifications: Introducing methyl groups or other modifications at metabolic "hot spots," such as benzylic positions, can block enzymatic action. researchgate.net

Cyclization and Ring Size Changes: Altering the molecule's shape through cyclization or changing ring sizes can significantly improve metabolic stability. nih.gov

The metabolic stability of new chemical entities is often assessed using in vitro methods, such as incubation with liver microsomes, to determine parameters like in vitro half-life (t₁/₂) and intrinsic clearance (CLint). researchgate.netsemanticscholar.org These in vitro results help in predicting the in vivo clearance of the drug, guiding the selection and optimization of drug candidates in the early stages of discovery. nih.govresearchgate.net

Pharmacological and Biochemical Characterization of Active Derivatives

While specific data on the pharmacological and biochemical properties of this compound derivatives is scarce, studies on analogous structures offer a glimpse into their potential activities.

No specific in vitro or in vivo studies for derivatives of this compound could be identified in the available literature. However, research on structurally similar molecules, such as quinoxaline and β-phenylalanine derivatives, has shown biological activity. For instance, certain quinoxaline derivatives have demonstrated anticancer properties in laboratory settings. These findings, while not directly applicable, suggest that the core structure of this compound could serve as a scaffold for developing biologically active compounds.

There is no direct evidence in the scientific literature detailing the interaction of this compound derivatives with specific enzymes or receptors. Computational and experimental studies on related methyl benzoate (B1203000) derivatives have explored their interactions with proteins like bovine serum albumin (BSA), indicating the potential for such molecules to bind to biological macromolecules. mdpi.com These studies often utilize spectroscopic techniques to understand the nature and mechanisms of these interactions, which are crucial for drug transport and delivery. mdpi.com However, without specific studies on the derivatives of this compound, any discussion on their molecular interactions remains speculative.

Computational Biology in Drug Discovery for Derivatives

Computational methods are invaluable in modern drug discovery, but their application to the derivatives of this compound has not been specifically documented. In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are frequently used to predict the biological activity and to understand the interaction between a ligand and a protein at the molecular level. While these methods have been applied to a wide array of organic molecules, their use in the targeted design and discovery of drugs based on the this compound scaffold is yet to be reported.

Biocatalysis and Enzyme Mediated Transformations

Enzymatic Reduction of β-Ketoesters

The enzymatic reduction of β-ketoesters is a cornerstone of asymmetric synthesis, enabling the production of optically active β-hydroxy esters, which are valuable chiral building blocks for pharmaceuticals and other fine chemicals. scribd.com This transformation specifically converts a prochiral ketone into a chiral secondary alcohol.

Ketoreductases (KREDs) are a class of oxidoreductase enzymes that catalyze the stereoselective reduction of ketone functionalities to their corresponding alcohols. researchgate.net In the context of β-ketoesters like Methyl 2-methyl-3-oxo-3-phenylpropanoate, KREDs transfer a hydride from a cofactor, typically NADPH or NADH, to the carbonyl carbon.

The key advantage of KREDs lies in their inherent stereoselectivity. The enzyme's active site is a complex, three-dimensional chiral environment. This chirality dictates how the substrate, this compound, can bind. The enzyme preferentially orients the substrate in a specific manner, leading to the delivery of the hydride to one face of the carbonyl group, resulting in the formation of one specific stereoisomer of the corresponding β-hydroxy ester product. The reduction of this particular β-ketoester can generate up to four possible stereoisomers, and the choice of KRED is critical in selectively producing the desired one with high diastereomeric and enantiomeric excess. The resolution of racemates by KREDs is a significant strategy for producing chiral compounds that possess at least two chiral centers. researchgate.net

While standard kinetic resolution of a racemic starting material is limited to a maximum theoretical yield of 50% for a single enantiomer, dynamic kinetic resolution (DKR) can overcome this limitation. princeton.edu DKR combines the enzymatic resolution step with a simultaneous in-situ racemization of the starting material. researchgate.netprinceton.edu This process allows for the continuous conversion of the less reactive enantiomer into the more reactive one, making it possible to transform the entire racemic mixture into a single, optically pure product with a theoretical yield of 100%. princeton.edu

For a DKR process involving this compound to be successful, several conditions must be met. The enzymatic reduction must be highly selective for one enantiomer and effectively irreversible. princeton.edu Crucially, the rate of racemization of the starting material must be equal to or greater than the rate of reduction of the faster-reacting enantiomer. princeton.edu The α-proton of β-ketoesters is acidic, which facilitates racemization under appropriate conditions, often through enolization, making them excellent candidates for DKR processes. mdpi.com

Resolution MethodDescriptionMaximum Theoretical Yield
Kinetic Resolution (KR) The two enantiomers of a racemate react at different rates with a chiral catalyst or reagent.50% of a single enantiomer
Dynamic Kinetic Resolution (DKR) Combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer.100% of a single enantiomer

Enzyme Engineering and Mutagenesis for Enhanced Performance

Techniques such as directed evolution and site-directed mutagenesis are employed to generate improved enzyme variants. nih.gov These methods can lead to significant enhancements in:

Activity: Mutations can increase the turnover rate of the enzyme, leading to faster reactions and higher productivity.

Stereoselectivity: By modifying amino acid residues within the active site, the enzyme's preference for producing a specific stereoisomer can be dramatically increased, leading to products with higher enantiomeric or diastereomeric purity. nih.gov

Thermostability: Increasing an enzyme's stability at higher temperatures is often crucial for industrial processes, as it can improve reaction rates, increase solubility of substrates, and reduce the risk of microbial contamination.

Enzyme engineering can also alter the substrate scope of an enzyme. nih.gov For a specific substrate like this compound, a wild-type KRED might show low activity or selectivity. By introducing specific mutations, the shape and properties of the enzyme's substrate-binding pocket can be modified. For example, replacing a bulky amino acid with a smaller one can enlarge the binding pocket, allowing it to accommodate larger substrates. nih.gov Conversely, introducing larger residues can shrink the pocket, which can enhance selectivity for smaller substrates or even reverse the enzyme's stereopreference. nih.gov This ability to customize the active site allows for the creation of bespoke KREDs optimized for the reduction of specific target molecules.

Engineering GoalMethod(s)Desired Outcome for KREDs
Enhanced Activity Directed Evolution, Site-Directed MutagenesisFaster conversion of this compound.
Improved Stereoselectivity Site-Directed Mutagenesis, Molecular Dynamics SimulationsHigher enantiomeric/diastereomeric excess of the desired alcohol product. nih.gov
Increased Thermostability Directed EvolutionMore robust enzyme for industrial process conditions.
Altered Substrate Specificity Active Site MutagenesisTailoring the enzyme to better accept this compound. nih.gov

Industrial Potential of Biocatalytic Processes

The industrial potential of biocatalytic processes using enzymes like KREDs is substantial. The production of single-isomer chiral compounds is a critical requirement in the pharmaceutical industry, where different enantiomers of a drug can have vastly different biological effects. researchgate.net

Biocatalytic reductions offer several advantages over traditional chemical methods:

High Selectivity: Enzymes operate with exceptional chemo-, regio-, and stereoselectivity, often eliminating the need for complex protection and deprotection steps.

Mild Conditions: Reactions are typically run at or near ambient temperature and pressure in aqueous media, reducing energy consumption and waste generation.

Environmental Sustainability: Biocatalysis is considered a "green" technology, avoiding the use of heavy metal catalysts and harsh reagents often employed in chemical synthesis. mdpi.com

The combination of highly efficient KREDs, developed through protein engineering, with optimized processes like DKR, makes the large-scale synthesis of valuable chiral building blocks from precursors like this compound an industrially viable and attractive option. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

The classical synthesis of β-keto esters often involves methods like Fischer esterification, which may require harsh conditions or generate significant waste. mdpi.com Future research should prioritize the development of more efficient, sustainable, and scalable synthetic routes to Methyl 2-methyl-3-oxo-3-phenylpropanoate.

Key areas for investigation include:

Mechanochemistry: Solvent-free or low-solvent methods using high-speed ball milling could offer a green alternative to traditional solution-phase synthesis. mdpi.com This approach can reduce reaction times, minimize solvent waste, and sometimes provide access to different product selectivities.

Continuous Flow Chemistry: Transitioning the synthesis to continuous flow reactors can enhance safety, improve heat and mass transfer, and allow for easier scalability and automation. This would be a significant improvement for industrial-scale production. google.com

Biocatalysis: Employing enzymes, such as lipases, could enable highly selective and environmentally benign synthesis under mild conditions. Enzymatic resolutions have been successfully applied to related amino esters, suggesting potential for asymmetric synthesis of chiral analogues of the title compound. mdpi.com

Table 1: Comparison of Potential Synthetic Methodologies

MethodologyPotential AdvantagesResearch Focus
Mechanochemistry Reduced solvent use, faster reaction rates, novel reactivity. mdpi.comOptimization of grinding parameters, use of liquid-assisted grinding (LAG).
Flow Chemistry Enhanced safety, scalability, process control, and automation. google.comReactor design, optimization of residence time and temperature, integration of in-line purification.
Biocatalysis High selectivity (enantio- and regioselectivity), mild reaction conditions, sustainability. mdpi.comScreening for suitable enzymes, enzyme immobilization, reaction medium engineering.

Exploration of New Reactivity Modes and Catalytic Systems

The reactivity of this compound is largely defined by its β-keto ester moiety. However, modern catalysis can unlock new reaction pathways beyond its current use as a simple synthetic building block. biosynth.com

Future explorations should focus on:

Asymmetric Catalysis: The α-carbon of the compound is a stereocenter. Developing catalytic asymmetric methods to synthesize enantiopure forms would be highly valuable, as chirality is crucial for biological activity. This could involve chiral phase-transfer catalysts, organocatalysts, or transition-metal complexes.

Multicomponent Reactions (MCRs): Investigating the utility of this compound in MCRs, such as the Passerini or Ugi reactions, could provide rapid access to complex and structurally diverse molecular scaffolds from simple precursors. mdpi.com

C-H Activation: Direct functionalization of the aromatic ring or the methyl groups via transition-metal-catalyzed C-H activation would represent a highly atom-economical approach to generate novel derivatives, bypassing the need for pre-functionalized starting materials.

Advanced Applications in Complex Molecule Synthesis

As an intermediate, this compound holds potential as a key starting material for the total synthesis of complex and medicinally relevant molecules. biosynth.com Patents have demonstrated the use of similar 2-methyl-2-phenylpropanoic acid structures in the industrial synthesis of pharmaceuticals, highlighting the industrial relevance of this scaffold. google.comgoogle.com

Future research could target:

Natural Product Synthesis: The compound could serve as a versatile building block for the synthesis of natural products containing the α-methyl-β-keto-benzenepropanoate core structure.

Pharmaceutical Scaffolds: Its structure is a component of more complex active pharmaceutical ingredients. For instance, related structures are precursors to antihistamines like bilastine. google.com Future work could design and execute efficient synthetic routes to new drug candidates starting from this compound.

Comprehensive Biomedical Evaluation of Novel Derivatives

While the biomedical profile of the title compound itself is not documented, its scaffold is present in molecules with significant biological activity. A major future avenue is the design, synthesis, and comprehensive biological screening of novel derivatives.

Key research directions include:

Targeting Neuroinflammation and Cancer: Research has shown that derivatives of phenylalanine methyl ester can be modified to create potent ligands for the Translocator Protein (TSPO), a biomarker for neuroinflammation and a target in cancer diagnostics and therapy. researchgate.net Synthesizing analogues of this compound based on these findings could yield novel imaging agents or therapeutic candidates. researchgate.net

Antiproliferative Agents: Structurally related β-phenylalanine derivatives have been evaluated for their anticancer activity. mdpi.com A library of new amides, hydrazides, and heterocyclic derivatives could be synthesized from the title compound and screened against various cancer cell lines.

Ferroptosis Inhibition: The suppression of ferroptosis, a form of iron-dependent cell death, is a promising therapeutic strategy for diseases like organ ischemia-reperfusion injury. nih.gov Novel inhibitors based on new scaffolds are actively being sought, and derivatives of the title compound could be evaluated for such activity. nih.gov

Table 2: Potential Biomedical Applications and Derivative Design Strategies

Target AreaDesign StrategyRationale
TSPO Imaging/Therapy Couple the compound with chelating agents (e.g., DOTA) or known TSPO-binding pharmacophores. researchgate.netDerivatives of similar amino acid esters show high affinity for TSPO, a key biomarker in cancer and neuroinflammation. researchgate.net
Anticancer Agents Synthesize heterocyclic derivatives (e.g., pyrrole, pyrazole (B372694), triazole). mdpi.comHeterocyclic derivatives of related compounds have shown variable but promising antiproliferative activity. mdpi.com
Ferroptosis Inhibition Introduce ortho-hydroxyl-amino or similar moieties known to inhibit lipid peroxidation. nih.govRational drug design is uncovering new scaffolds for potent ferroptosis inhibitors. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research and offer powerful tools to accelerate the exploration of this compound. researchgate.net

Future integration of AI/ML could include:

Reaction Prediction and Optimization: Using ML models to predict the outcomes of unknown reactions and to optimize reaction conditions (e.g., temperature, catalyst, solvent) can save significant time and resources. rjptonline.org This would accelerate the discovery of novel reactivity modes as described in section 9.2.

Computer-Aided Synthesis Planning (CASP): Retrosynthesis software can propose novel and efficient synthetic routes to the target compound and its derivatives, potentially uncovering pathways that are non-intuitive to a human chemist. nih.gov

De Novo Drug Design: Generative AI models can design novel derivatives of the compound tailored to have high predicted affinity for a specific biological target, such as TSPO. researchgate.netresearchgate.net These models can simultaneously optimize for key pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion), increasing the probability of identifying a successful drug candidate. nih.govchemengineerkey.com

Table 3: Applications of AI/ML in Future Research

AI/ML ApplicationObjectivePotential Impact
Forward Synthesis Prediction Predict the product and yield of a reaction given the reactants and conditions. rjptonline.orgnih.govValidates proposed synthetic steps and reduces experimental failures.
Retrosynthesis (CASP) Identify multiple potential synthetic routes to a target molecule. nih.govAccelerates the planning phase for synthesizing complex derivatives.
Property Prediction Forecast ADME properties and biological activity for virtual compounds. nih.govchemengineerkey.comPrioritizes which novel derivatives to synthesize and test, improving resource efficiency.
Reaction Optimization Use algorithms like Bayesian optimization to find the best reaction conditions. nih.govMaximizes yield and minimizes byproducts for both existing and new synthetic methods.

Q & A

Q. What safety protocols are recommended for handling this compound?

  • Methodology : Use PPE (gloves, goggles), avoid inhalation/ingestion, and store in dry, ventilated areas. Refer to SDS guidelines for spill management and disposal (e.g., neutralization with mild acids) .

Data Contradictions and Validation

  • Spectral Data Consistency : Discrepancies in reported ¹³C NMR shifts (e.g., δ 190.9 vs. 190.0 ppm for ketone carbons) may arise from solvent effects (CDCl₃ vs. DMSO-d6). Cross-validation with HRMS and IR ensures accurate assignments .
  • Yield Variability : Differences in fluorination yields (58–73%) highlight the impact of aryl substituent electronic effects (e.g., electron-withdrawing groups reduce reactivity) .

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Methyl 2-methyl-3-oxo-3-phenylpropanoate
Reactant of Route 2
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Methyl 2-methyl-3-oxo-3-phenylpropanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.